PK68

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

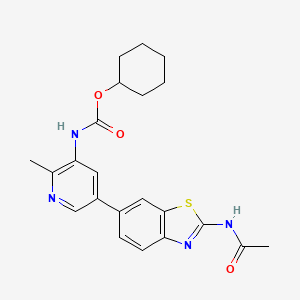

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl N-[5-(2-acetamido-1,3-benzothiazol-6-yl)-2-methylpyridin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-13-19(26-22(28)29-17-6-4-3-5-7-17)10-16(12-23-13)15-8-9-18-20(11-15)30-21(25-18)24-14(2)27/h8-12,17H,3-7H2,1-2H3,(H,26,28)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCNWQYEKZTTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C)NC(=O)OC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of PK68: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK68 is a potent and selective, orally active type II inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[1][2][3] By targeting the kinase activity of RIPK1, this compound effectively blocks the necroptotic cell death pathway, a form of regulated necrosis implicated in various inflammatory diseases and cancer metastasis.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on downstream signaling, quantitative efficacy data, and detailed experimental protocols for key assays.

Core Mechanism of Action: Type II Inhibition of RIPK1

This compound functions as a type II kinase inhibitor, specifically targeting RIPK1.[4] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation of the kinase's activation loop. This mechanism provides a high degree of selectivity for RIPK1.[4] Molecular docking studies predict that this compound binds to the ATP-binding domain of RIPK1 in this DFG-out configuration.[4] This binding prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity.

Quantitative Data Summary

| Parameter | Value | Cell Type/System | Reference |

| IC50 for RIPK1 | ~90 nM | In vitro kinase assay | [2][3][4] |

| EC50 for Necroptosis Inhibition | 14-22 nM | Human and mouse cells | [1] |

| 23 nM | Human HT-29 cells | [5][6] | |

| 13 nM | Mouse cells | [2][6] | |

| Selectivity | Selective over RIPK3 and a panel of 369 other kinases | at 1,000 nM | [5] |

| In Vivo Efficacy (TNF-α-induced SIRS) | 1 mg/kg (i.p.) | Mouse model | [1][2] |

| In Vivo Efficacy (Metastasis Model) | 5 mg/kg (i.v.) | B16/F10 murine melanoma model | [5] |

| In Vivo Toxicity | No obvious toxicity | 25 mg/kg for 14 days in mice | [1] |

Signaling Pathway: Inhibition of Necroptosis

Necroptosis is a regulated form of necrosis that is critically dependent on the kinase activity of RIPK1. In response to certain stimuli, such as tumor necrosis factor-alpha (TNF-α) in the presence of a caspase inhibitor, RIPK1 is activated. This leads to the recruitment and phosphorylation of RIPK3, which in turn phosphorylates and activates the mixed lineage kinase domain-like protein (MLKL).[1] Oligomerized MLKL then translocates to the plasma membrane, leading to membrane disruption and cell death.

This compound intervenes at the apex of this cascade by inhibiting the kinase activity of RIPK1. This prevents the subsequent phosphorylation and activation of RIPK3 and MLKL, effectively halting the necroptotic signal.[1][4]

Experimental Protocols

In Vitro RIPK1 Kinase Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of RIPK1.

Methodology:

-

Reaction Setup: The kinase reaction is typically performed in a 96-well plate format. Each well contains recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate).

-

Compound Addition: this compound is serially diluted and added to the wells to achieve a range of final concentrations. A DMSO control is also included.

-

Initiation: The reaction is initiated by the addition of [γ-³³P-ATP].

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 120 minutes) to allow for the phosphorylation of the substrate.

-

Termination: The reaction is stopped by the addition of phosphoric acid.

-

Detection: The phosphorylated substrate is captured on a filter, washed, and the amount of incorporated ³³P is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Necroptosis Assay

This assay measures the ability of this compound to protect cells from necroptotic cell death.

Methodology:

-

Cell Culture: Human (e.g., HT-29) or mouse (e.g., L929) cells are seeded in 96-well plates and cultured overnight.

-

Compound Pre-treatment: Cells are pre-treated with serial dilutions of this compound for a specified time (e.g., 30 minutes).

-

Induction of Necroptosis: Necroptosis is induced by adding a combination of TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20-50 µM). The caspase inhibitor is necessary to prevent apoptosis and channel the signaling towards necroptosis.

-

Incubation: The cells are incubated for a period sufficient to induce cell death (e.g., 20-24 hours).

-

Measurement of Cell Viability: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The percentage of cell survival at each concentration of this compound is calculated relative to the vehicle-treated control. The EC50 value is determined by fitting the data to a dose-response curve.

In Vivo Model of TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)

This model evaluates the in vivo efficacy of this compound in a model of acute inflammation.

Methodology:

-

Animal Model: Typically, C57BL/6 mice are used.

-

Compound Administration: Mice are administered this compound (e.g., 1 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

Induction of SIRS: After a set pre-treatment time, mice are challenged with a lethal dose of TNF-α.

-

Monitoring: Survival and body temperature are monitored over time.

-

Cytokine Analysis: At a specific time point post-TNF-α challenge, blood is collected, and serum levels of pro-inflammatory cytokines (e.g., IL-1β) are measured by ELISA.

-

Data Analysis: Survival curves are analyzed using the log-rank test. Differences in body temperature and cytokine levels between treatment groups are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a highly specific and potent type II inhibitor of RIPK1 kinase activity. Its mechanism of action, the inhibition of the necroptotic signaling cascade, has been well-characterized through a variety of in vitro and in vivo studies. The data presented in this guide underscore the potential of this compound as a therapeutic agent for the treatment of inflammatory disorders and cancer metastasis where necroptosis plays a pathogenic role. The detailed experimental protocols provide a foundation for researchers to further investigate the properties and applications of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Necroptosis assay [bio-protocol.org]

- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

PK68: A Selective RIPK1 Inhibitor for Inflammatory Disorders and Cancer Metastasis

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical regulator of necroptosis, a form of programmed cell death implicated in a variety of inflammatory diseases, neurodegenerative conditions, and cancer metastasis. The development of selective RIPK1 inhibitors is a promising therapeutic strategy. This document provides a comprehensive technical overview of PK68, a novel, potent, and selective Type II RIPK1 kinase inhibitor. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize complex pathways and workflows to offer a complete resource for the scientific community.

Introduction to RIPK1 and Necroptosis

Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is critically dependent on the kinase activity of RIPK1 and RIPK3, as well as the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[1][2] Unlike apoptosis, which is immunologically silent, necroptosis results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[3]

RIPK1 is a multifaceted protein that, depending on the cellular context and post-translational modifications, can initiate pro-survival signals via NF-κB, or pro-death signals through apoptosis or necroptosis.[4][5] When caspase-8 is inhibited or absent, stimuli such as Tumor Necrosis Factor-alpha (TNF-α) can trigger the formation of a "necrosome" complex, leading to the autophosphorylation and activation of RIPK1.[6] This activated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and ultimately, cell lysis.[7] Given its central role, the kinase activity of RIPK1 is a key therapeutic target for diseases driven by necroptotic cell death.[4][6]

This compound is a small molecule developed as a potent and selective inhibitor of RIPK1 kinase activity.[1] It is an optimized derivative of an earlier compound, PK6, with improved efficacy and favorable pharmacokinetic properties.[4][6]

Mechanism of Action of this compound

This compound functions as a specific, Type II inhibitor of RIPK1 kinase.[6][8] This means it binds to the kinase in its inactive conformation, specifically interacting with the DLG motif and burying deep into a hydrophobic allosteric pocket.[6][9] By blocking the kinase activity of RIPK1, this compound prevents the crucial autophosphorylation step that is required for the downstream activation of the necroptotic cascade.[4]

The inhibition of RIPK1 by this compound effectively abolishes the subsequent phosphorylation and activation of both RIPK3 and MLKL.[4][10] This has been demonstrated in various cellular models where treatment with this compound prevents the formation of RIPK3 puncta and the phosphorylation of MLKL upon necroptotic stimuli.[8][10] Importantly, this compound selectively inhibits the kinase-dependent functions of RIPK1 involved in necroptosis without affecting its kinase-independent roles, such as in NF-κB activation.[11] Furthermore, it does not inhibit RIPK3- or MLKL-polymerization-induced cell death, confirming its specific action at the level of RIPK1.[11]

Quantitative Data

The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays. The data is summarized in the tables below.

Table 1: In Vitro and Cellular Activity of this compound

| Assay Type | Target/Cell Line | Species | Parameter | Value | Reference(s) |

| In Vitro Kinase Assay | RIPK1 | Human/Mouse | IC50 | ~90 nM | [4][6][8] |

| In Vitro Kinase Assay | RIPK3 | Human/Mouse | IC50 | >1000 nM | [9][11] |

| Cellular Necroptosis Assay | HT-29 (Colon Cancer) | Human | EC50 | 14-23 nM | [1][4][12] |

| Cellular Necroptosis Assay | L929 (Fibrosarcoma) | Mouse | EC50 | 13-22 nM | [1][6][9] |

| Cellular Necroptosis Assay | Bone Marrow Macrophages | Rat | - | Effective Inhibition | [4][10] |

Table 2: Kinase Selectivity Profile of this compound

This compound was profiled against a panel of 369 human kinases at a concentration of 1000 nM. It demonstrated a high degree of selectivity for RIPK1.

| Kinase Target | % Inhibition at 1µM | IC50 | Reference(s) |

| RIPK1 | - | ~90 nM | [4][6][8] |

| TRKA | >50% | ~10,000 nM | [4][11] |

| TRKB | >50% | - | [4][11] |

| TRKC | >50% | - | [4][11] |

| TNIK | >50% | ~10,000 nM | [4][11] |

| LIMK2 | >50% | - | [4][11] |

| RIPK3 | No significant inhibition | >1000 nM | [9][11] |

Note: Follow-up IC50 determination for TRKA and TNIK showed weak activity, confirming the reasonable selectivity of this compound.[4][11]

Table 3: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosing (this compound) | Key Outcomes | Reference(s) |

| C57BL/6 Mice | TNF-α-induced SIRS | 1 mg/kg, i.p. | Increased survival, prevented hypothermia, reduced serum IL-1β | [1][8][13] |

| C57BL/6 Mice | B16-F10 Melanoma Metastasis | 5 mg/kg, i.v. | Significantly reduced the number of lung metastasis nodules | [4][8][13] |

| C57BL/6 Mice | LL/2 Lung Carcinoma Metastasis | 5 mg/kg, i.v. | Attenuated tumor cell transmigration and suppressed metastasis | [4][8] |

| Mice | Pharmacokinetics / Toxicity | 25 mg/kg, p.o. (14 days) | Favorable PK profile, no obvious toxicity | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.

In Vitro RIPK1 Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of RIPK1.

-

Reagents: Recombinant human or mouse RIPK1, ATP, kinase buffer, substrate (e.g., myelin basic protein), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Recombinant RIPK1 enzyme is incubated with varying concentrations of this compound in a kinase reaction buffer for a predefined period (e.g., 30 minutes) at room temperature. b. The kinase reaction is initiated by adding a mixture of ATP and the substrate. c. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature. d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent and a luminometer.

-

Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. The IC50 value is calculated by fitting the data to a dose-response curve.

Cellular Necroptosis Assay

This assay determines the potency of this compound in blocking necroptosis in a cellular context.

-

Cell Lines: Human HT-29 cells or mouse L929 cells are commonly used.

-

Reagents: Cell culture medium, this compound, and necroptosis-inducing stimuli: TNF-α (T), Smac mimetic (S), and a pan-caspase inhibitor such as z-VAD-FMK (Z). Cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. Cells are pre-treated with a serial dilution of this compound or DMSO (vehicle control) for 1 hour. c. Necroptosis is induced by adding the T/S/Z combination. d. Cells are incubated for a period sufficient to induce cell death (e.g., 8-24 hours). e. Cell viability is measured by quantifying ATP levels using a reagent like CellTiter-Glo®, with luminescence read on a plate reader.

-

Data Analysis: Cell viability is normalized to the DMSO-treated, non-stimulated control. The EC50 value is determined by plotting the normalized viability against the logarithm of this compound concentration.

Western Blot Analysis for Phosphorylation Events

This method is used to confirm that this compound inhibits the phosphorylation of RIPK1, RIPK3, and MLKL.

-

Procedure: a. HT-29 cells are treated as described in the cellular necroptosis assay (Section 4.2) with an effective concentration of this compound (e.g., 100 nM). b. After an appropriate incubation time with the T/S/Z stimuli (e.g., 8 hours), cells are harvested and lysed. c. Protein concentrations of the lysates are determined. d. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. e. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated RIPK1 (p-RIPK1), p-RIPK3, p-MLKL, and total protein levels as loading controls. f. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. g. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: A reduction in the bands corresponding to the phosphorylated proteins in this compound-treated lanes compared to the T/S/Z-only lane indicates successful inhibition of the necroptotic signaling cascade.

In Vivo Models

-

Animals: C57BL/6 mice.

-

Procedure: a. Mice are administered this compound (e.g., 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection. b. After a short period (e.g., 30 minutes), mice are challenged with a lethal dose of mouse TNF-α. c. Survival and body temperature are monitored over time. d. Blood samples can be collected to measure levels of inflammatory cytokines like IL-1β.

-

Endpoint: Protection from TNF-α-induced lethality and hypothermia demonstrates the in vivo efficacy of this compound.[8]

-

Models: Syngeneic mouse models using B16-F10 melanoma cells or Lewis Lung Carcinoma (LL/2) cells injected intravenously into C57BL/6 mice.

-

Procedure: a. Mice are treated with this compound (e.g., 5 mg/kg, i.v.) or vehicle. b. Shortly after, tumor cells are injected intravenously to initiate metastasis. c. After a period of time (e.g., 2-3 weeks), mice are euthanized, and their lungs are harvested.

-

Endpoint: The number of metastatic nodules on the lung surface is counted. A significant reduction in the number of nodules in the this compound-treated group indicates anti-metastatic activity.[4]

Conclusion

This compound is a highly potent and selective Type II inhibitor of RIPK1 kinase. It effectively blocks necroptotic cell death across multiple species by inhibiting the phosphorylation cascade at its origin—the autophosphorylation of RIPK1.[4] Its high selectivity for RIPK1 over other kinases, including the closely related RIPK3, minimizes the potential for off-target effects.[11] Furthermore, this compound has demonstrated significant efficacy in preclinical animal models of TNF-induced systemic inflammation and cancer metastasis, supported by a favorable pharmacokinetic and safety profile.[1][4][8] These findings establish this compound as a valuable pharmacological tool for investigating the role of RIPK1-mediated necroptosis in disease and underscore its potential for development as a therapeutic agent for a range of inflammatory and metastatic conditions.[4][6]

References

- 1. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. The role of necroptosis in the treatment of diseases [bmbreports.org]

- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Necroptosis, pyroptosis and apoptosis: an intricate game of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 13. Sapphire North America [sapphire-usa.com]

The Role of PK68 in Necroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in the pathogenesis of a wide range of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer metastasis.[1] Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a critical area of investigation, particularly in disease contexts where apoptotic pathways are dysregulated.[2] The core signaling cascade of necroptosis is mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[2] The kinase activity of RIPK1 is a key initiating event in this pathway, making it a prime target for therapeutic intervention.[1][3] This technical guide provides an in-depth exploration of PK68, a potent and selective small-molecule inhibitor of RIPK1, and its role in the modulation of necroptosis.

This compound: A Potent and Selective RIPK1 Inhibitor

This compound is a novel, orally active small molecule that has been identified as a highly potent and selective type II inhibitor of RIPK1 kinase activity.[4] Its mechanism of action involves the direct inhibition of RIPK1's catalytic function, thereby blocking the downstream signaling events that lead to necroptotic cell death.[1] This targeted inhibition prevents the phosphorylation of RIPK3 and its subsequent phosphorylation of MLKL, the ultimate effector of necroptosis.[1]

Data Presentation

The efficacy and selectivity of this compound have been quantified through a series of in vitro and cellular assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Species | Parameter | Value (nM) |

| In Vitro Kinase Assay | RIPK1 | Human | IC₅₀ | ~90[1][3][4][5] |

| Necroptosis Inhibition | HT-29 Cells | Human | EC₅₀ | 23[1] |

| Necroptosis Inhibition | L929 Cells | Mouse | EC₅₀ | 13[1] |

| Necroptosis Inhibition | U937 Cells | Human | EC₅₀ | 14-22[3] |

| Necroptosis Inhibition | Mouse Embryonic Fibroblasts (MEFs) | Mouse | EC₅₀ | 14-22[3] |

Table 2: Kinase Selectivity Profile of this compound

| Parameter | Value |

| Number of Kinases Screened | 369[3] |

| Kinases with >50% Inhibition at 1µM | TRKA, TRKB, TRKC, TNIK, LIMK2[3] |

| IC₅₀ against TNIK | ~10,000 nM[3] |

| IC₅₀ against TRKA | ~10,000 nM[3] |

Signaling Pathways and Mechanism of Action

The necroptotic signaling cascade is a well-defined pathway that offers clear points for therapeutic intervention. This compound's mechanism of action is centered on the direct inhibition of RIPK1, a critical upstream kinase in this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in necroptosis.

Protocol 1: In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of recombinant RIPK1 by measuring the amount of ADP produced.

Materials:

-

Recombinant human RIPK1 (e.g., from Promega or SignalChem)

-

Myelin Basic Protein (MBP) substrate

-

Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

DTT

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare the kinase reaction mixture by combining recombinant RIPK1, MBP substrate, and Kinase Reaction Buffer.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture in the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for RIPK1 if known, or at a standard concentration (e.g., 10 µM).

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cellular Necroptosis and Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol describes the induction of necroptosis in a cell line and the measurement of cell viability to assess the inhibitory effect of this compound.

Materials:

-

HT-29 human colon adenocarcinoma cells (or other suitable cell lines like L929 or U937)

-

Appropriate cell culture medium and supplements

-

Human TNF-α

-

SMAC mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound (or other test compounds)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Seed HT-29 cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1 hour.

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).

-

Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent cell viability relative to untreated controls and determine the EC₅₀ value of this compound.

Protocol 3: Western Blot Analysis of Phosphorylated Necroptotic Proteins

This protocol details the detection of phosphorylated RIPK1, RIPK3, and MLKL as markers of necroptosis pathway activation.

Materials:

-

HT-29 cells

-

Reagents for inducing necroptosis (TNF-α, SMAC mimetic, z-VAD-FMK)

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Phospho-RIPK1 (Ser166)

-

Total RIPK1

-

Phospho-RIPK3 (Thr231/Ser232 for mouse, or equivalent for human)

-

Total RIPK3

-

Phospho-MLKL (Ser358)

-

Total MLKL

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with this compound or vehicle for 1 hour.

-

Induce necroptosis with TNF-α, SMAC mimetic, and z-VAD-FMK for a specified time (e.g., 8 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-RIPK1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip and re-probe the membrane for total proteins and a loading control to ensure equal loading.

References

The Potent and Selective RIPK1 Inhibitor PK68: A Technical Overview of its Impact on the Necroptosis Pathway

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of PK68, a potent and selective type II inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). We will delve into its mechanism of action within the RIPK1/RIPK3/MLKL signaling cascade, also known as the necroptosis pathway, and present key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating necroptosis and its therapeutic implications in inflammatory disorders and cancer metastasis.

The RIPK1/RIPK3/MLKL Necroptosis Pathway

Necroptosis is a form of regulated cell death that is initiated when apoptosis is inhibited.[1] It is a pro-inflammatory process implicated in a variety of pathological conditions. The core of the necroptosis signaling pathway is a kinase cascade involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[2][3]

Under specific cellular conditions, such as stimulation by tumor necrosis factor-alpha (TNFα) in the absence of caspase-8 activity, RIPK1 and RIPK3 are recruited into a multi-protein complex called the necrosome.[1] Within this complex, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to their activation.[4] Activated RIPK3 then phosphorylates MLKL.[5][6] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[5]

This compound: Mechanism of Action

This compound is a potent and specific type II inhibitor of RIPK1 kinase activity.[7][8] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation, often providing greater selectivity.[9] By binding to RIPK1, this compound directly blocks its kinase activity, which is a critical initiating step in the necroptosis cascade.[10][11]

The inhibition of RIPK1 kinase activity by this compound has profound downstream effects. It prevents the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3.[10] Consequently, the phosphorylation of MLKL by RIPK3 is also abolished.[2][10] This effectively halts the entire necroptotic signaling cascade before the commitment to cell death.[10] this compound has been shown to block necroptosis induced by various stimuli, including TNFα and TLR3/4 ligands.[10]

Quantitative Data on this compound's Potency and Selectivity

This compound demonstrates high potency in both biochemical and cellular assays, with nanomolar efficacy. It also exhibits reasonable selectivity for RIPK1 over a broad panel of other kinases.

| Parameter | Value | Assay/Cell Line | Description | Reference |

| IC50 | ~90 nM | In vitro RIPK1 Kinase Assay | Half-maximal inhibitory concentration against RIPK1 kinase activity. | [7][11][12] |

| EC50 | 23 nM | HT-29 (Human colon cancer cells) | Half-maximal effective concentration for inhibiting TNF-induced necroptosis. | [7][13] |

| EC50 | 13 nM | Mouse cells | Half-maximal effective concentration for inhibiting TNF-induced necroptosis. | [7] |

| EC50 | 14-22 nM | Human and mouse cells | Effective concentration for inhibiting RIPK1-dependent necroptosis. | [10] |

| Kinase Selectivity | >50% inhibition of 5 kinases | Panel of 369 kinases at 1000 nM | This compound shows reasonable selectivity for RIPK1. The five kinases are TRKA, TRKB, TRKC, TNIK, and LIMK2. | [10][11] |

| IC50 vs TNIK & TRKA | ~10,000 nM | In vitro kinase assays | This compound is not very active against these potential off-target kinases. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.

In Vitro RIPK1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant RIPK1.

Protocol:

-

Reagents and Materials: Recombinant human RIPK1, kinase buffer, ATP, a suitable substrate (e.g., myelin basic protein), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Add kinase buffer to the wells of a 384-well plate. b. Add serial dilutions of this compound or a vehicle control (DMSO) to the wells. c. Add recombinant RIPK1 enzyme to each well and incubate to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Incubate at room temperature to allow for phosphorylation. f. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. Necroptosis inhibitors: mechanisms of action and therapeutic potential: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | RIPK3 phosphorylates MLKL [reactome.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. caymanchem.com [caymanchem.com]

The Selective RIPK1 Inhibitor PK68: A Technical Guide to its Role in Cell Death

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research on PK68, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). A key regulator of necroptosis, a form of programmed cell death, RIPK1 has emerged as a significant therapeutic target in various diseases, including inflammatory disorders and cancer. This document provides a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the critical signaling pathways and experimental workflows involved.

Core Concepts: this compound and Necroptosis

Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is implicated in conditions such as TNF-α-induced systemic inflammatory response syndrome (SIRS).[1][2][3] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the cell membrane and the release of cellular contents, triggering an inflammatory response. The central signaling pathway of necroptosis involves a cascade of protein interactions, with RIPK1 playing a crucial initiating role.[3]

This compound has been identified as a highly selective, orally active type II inhibitor of RIPK1 kinase activity.[1][4][5] By binding to the ATP pocket of RIPK1, this compound effectively blocks its downstream signaling, thereby inhibiting the necroptotic cell death cascade.[1] Its high selectivity for RIPK1 over other kinases, including other members of the RIP kinase family, makes it a valuable tool for studying necroptosis and a promising candidate for therapeutic development.[2][3]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Value | Cell Line/System | Reference |

| RIPK1 | Kinase Assay | IC50: ~90 nM | Recombinant Human RIPK1 | [1][4][5][6] |

| TNF-induced Necroptosis | Cell Viability Assay | EC50: 23 nM | HT-29 (Human Colon Cancer) | [2][5] |

| TNF-induced Necroptosis | Cell Viability Assay | EC50: 13 nM | Mouse Cells | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | This compound Dosage | Effect | Reference |

| TNF-α-induced SIRS (Mouse) | 1 mg/kg | Provided effective protection against lethal shock | [1][2][5] |

| B16/F10 Melanoma (Mouse) | 5 mg/kg | Significantly repressed lung metastasis | [1][2][5] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved in this compound's mechanism of action and its experimental evaluation, the following diagrams have been generated using the DOT language.

Caption: TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing the effect of this compound on cell viability.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay (CCK-8 Assay)

This protocol is used to determine the effect of this compound on cell viability in the presence of a necroptosis-inducing stimulus.

Materials:

-

96-well cell culture plates

-

HT-29 cells (or other suitable cell line)

-

Complete cell culture medium

-

This compound

-

TNF-α (Tumor Necrosis Factor-alpha)

-

Smac mimetic (e.g., Birinapant)

-

z-VAD-FMK (pan-caspase inhibitor)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 50 µL of fresh medium containing the desired concentrations of this compound. Also, include a vehicle control (e.g., DMSO). Incubate for 1 hour.

-

Induction of Necroptosis: Prepare a 2X solution of necroptosis-inducing agents (e.g., 40 ng/mL TNF-α, 200 nM Smac mimetic, and 40 µM z-VAD-FMK) in complete culture medium. Add 50 µL of this solution to each well.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color of the medium changes to orange.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value of this compound.

In Vitro RIPK1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of RIPK1.

Materials:

-

Recombinant human RIPK1

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate peptide (e.g., myelin basic protein)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 1X kinase buffer.

-

Compound Dilution: Prepare serial dilutions of this compound in 1X kinase buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

5 µL of 1X kinase buffer

-

2.5 µL of this compound dilution or vehicle

-

2.5 µL of recombinant RIPK1 (final concentration ~1-5 ng/µL)

-

-

Initiate Reaction: Add 5 µL of a mixture of ATP and substrate peptide (final concentrations typically 10 µM ATP and 0.2 µg/µL substrate).

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ATP Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP. Incubate at room temperature for 30 minutes.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition by this compound and determine the IC50 value.

Western Blot Analysis of Necroptosis Signaling

This protocol is used to detect the phosphorylation status of key proteins in the necroptosis pathway following treatment with this compound.

Materials:

-

6-well cell culture plates

-

HT-29 cells

-

This compound, TNF-α, Smac mimetic, z-VAD-FMK

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-RIPK1, anti-phospho-RIPK3, anti-phospho-MLKL, and loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed HT-29 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound or vehicle for 1 hour, followed by induction of necroptosis with TNF-α, Smac mimetic, and z-VAD-FMK for 8 hours.[7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Analyze the changes in the phosphorylation levels of RIPK1, RIPK3, and MLKL in the presence and absence of this compound.

Conclusion

This compound is a well-characterized, selective inhibitor of RIPK1 kinase activity with potent anti-necroptotic effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of regulated cell death. The visualization of the necroptosis signaling pathway and experimental workflows further aids in understanding the mechanism of action of this compound and its potential therapeutic applications in inflammatory diseases and cancer. Further research into the broader effects of this compound on other cell death pathways and its long-term in vivo efficacy and safety will be crucial for its clinical translation.

References

- 1. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | RIP kinase | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

Unlocking Cellular Demise: The Therapeutic Potential of PK68, a Selective RIPK1 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Necroptosis, a form of regulated necrotic cell death, has emerged as a critical player in the pathogenesis of a diverse range of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer metastasis.[1][2][3] At the heart of the necroptotic signaling cascade lies Receptor-Interacting Protein Kinase 1 (RIPK1), a serine/threonine kinase whose activity is a key determinant of cell fate.[3][4][5][6] The small molecule PK68 has been identified as a potent and selective inhibitor of RIPK1 kinase activity, positioning it as a promising therapeutic agent for a multitude of clinical applications.[1][2][7] This technical guide provides an in-depth exploration of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its role in cellular signaling pathways.

Mechanism of Action: A Selective Brake on Necroptosis

This compound functions as a type II inhibitor of RIPK1, binding to the ATP-binding pocket and effectively blocking its kinase activity.[5][8][9] This inhibition prevents the autophosphorylation of RIPK1 and the subsequent recruitment and activation of downstream effectors, RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][7] By disrupting this core necroptotic signaling axis, this compound efficiently blocks necroptotic cell death in human, mouse, and rat cells.[1] Importantly, this compound demonstrates high selectivity for RIPK1, with minimal impact on other kinases, and does not interfere with RIPK1's kinase-independent functions, such as NF-κB activation.[1][4]

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified across various in vitro and in vivo studies. The following tables summarize the key data points for easy comparison.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Species | Parameter | Value | Reference |

| RIPK1 Kinase Inhibition | - | Human | IC50 | ~90 nM | [7][9][10] |

| Necroptosis Inhibition | HT-29 | Human | EC50 | 14-23 nM | [1][2][5][9] |

| Necroptosis Inhibition | L929 | Mouse | EC50 | 13-22 nM | [1][2][5][9] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Animal Model | Dosing | Outcome | Reference |

| TNF-α-induced SIRS | 1 mg/kg, i.p. | Ameliorated systemic inflammatory response | [7][11] |

| Melanoma Metastasis | 5 mg/kg, i.v. | Significantly repressed tumor metastasis | [1][7][11] |

| Lung Carcinoma Metastasis | 5 mg/kg, i.v. | Significantly repressed tumor metastasis | [1][2] |

| Pharmacokinetics | 5 mg/kg & 25 mg/kg, oral gavage (daily for 7 days) | Favorable pharmacokinetic profile with no obvious toxicity | [7][11] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits RIPK1 kinase activity, preventing necroptosis.

Caption: Workflow for determining the IC50 of this compound on RIPK1 kinase activity.

Caption: Workflow for assessing the protective effect of this compound on necroptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound.

In Vitro RIPK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against RIPK1 kinase activity.

Materials:

-

Recombinant human RIPK1 (active)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Myelin Basic Protein (MBP) as a substrate

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

96-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant RIPK1 enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Prepare a solution of ATP and MBP substrate in kinase buffer.

-

Initiate the kinase reaction by adding the ATP/MBP solution to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).

-

Measure the luminescence or other signal as an indicator of ADP production, which is proportional to kinase activity.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Necroptosis Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of necroptosis in a cellular context.

Materials:

-

Human (e.g., HT-29) or mouse (e.g., L929) cell lines susceptible to necroptosis

-

Cell culture medium and supplements

-

This compound

-

Necroptosis-inducing agents:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

pan-caspase inhibitor (e.g., z-VAD-fmk)

-

Smac mimetic (e.g., birinapant)

-

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the cells.

-

Incubate for a pre-treatment period (e.g., 1 hour).

-

Add the necroptosis-inducing agents (TNF-α, z-VAD-fmk, and Smac mimetic) to the wells, except for the untreated control wells.

-

Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).

-

Measure cell viability using a suitable assay according to the manufacturer's protocol.

-

Normalize the viability data to the untreated control (100% viability) and the vehicle-treated, necroptosis-induced control (0% protection).

-

Plot the percentage of protection against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Conclusion and Future Directions

This compound has demonstrated significant promise as a selective and potent inhibitor of RIPK1-mediated necroptosis. Its favorable in vitro and in vivo profiles, including oral bioavailability and lack of obvious toxicity, underscore its therapeutic potential for a range of inflammatory diseases and cancer metastasis.[1][7][11] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound and to translate these promising findings into novel treatments for patients with diseases driven by necroptotic cell death. The experimental frameworks provided in this guide offer a solid foundation for researchers to further explore the capabilities of this compelling molecule.

References

- 1. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | 2173556-69-7 | YLD55669 | Biosynth [biosynth.com]

- 9. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound | 2173556-69-7 | MOLNOVA [molnova.com]

The Emergence of PK68: A Potent and Selective RIPK1 Inhibitor for Inflammatory Disease Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory diseases represent a significant global health burden, and the development of novel therapeutic strategies is a key focus of biomedical research. A central pathway implicated in the pathogenesis of numerous inflammatory conditions is necroptosis, a form of programmed cell death. Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical upstream regulator of this pathway, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of PK68, a potent and selective type II inhibitor of RIPK1, for its application in studying and modeling inflammatory diseases.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK1.[1] It functions as a type II inhibitor, binding to the ATP-binding pocket of RIPK1 in its inactive, DLG-out conformation.[2] This mode of binding confers high selectivity for RIPK1 over other kinases, including other members of the RIP kinase family.[3] By inhibiting the kinase activity of RIPK1, this compound effectively blocks the autophosphorylation of RIPK1, a crucial step in the formation of the necrosome, the signaling complex responsible for executing necroptosis.[1][4] This inhibitory action prevents the subsequent recruitment and phosphorylation of RIPK3 and the mixed lineage kinase domain-like protein (MLKL), the downstream effectors of necroptotic cell death.[1]

The RIPK1-Mediated Necroptosis Signaling Pathway

The signaling cascade leading to necroptosis is initiated by various stimuli, most notably by the binding of tumor necrosis factor-alpha (TNF-α) to its receptor, TNFR1. In a simplified model, this binding event leads to the formation of Complex I, which can initiate pro-survival signaling through NF-κB. However, under conditions where components of Complex I are deubiquitinated or caspase-8 activity is inhibited, RIPK1 can dissociate and form the necrosome (Complex IIb) with RIPK3. This complex facilitates the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and lytic cell death. This compound intervenes at the level of RIPK1 activation, preventing the downstream signaling events that lead to necroptosis.

Quantitative Data on this compound Efficacy

The potency and selectivity of this compound have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line/Enzyme | Parameter | Value | Reference |

| RIPK1 Kinase Assay | Recombinant human RIPK1 | IC50 | ~90 nM | [1] |

| TNF-induced Necroptosis | HT-29 (human colon cancer) | EC50 | 23 nM | [1] |

| TNF-induced Necroptosis | L929 (mouse fibrosarcoma) | EC50 | 13 nM | [1] |

Table 2: In Vivo Efficacy of this compound in a TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Mouse Model

| Animal Model | Treatment | Dosage | Outcome | Reference |

| C57BL/6 mice | This compound | 1 mg/kg (i.p.) | Increased survival, reduced hypothermia, decreased serum IL-1β | [1] |

| C57BL/6 mice | This compound | 5 mg/kg (i.v.) | Attenuated tumor cell transmigration and suppressed metastasis | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are key experimental protocols for studying the effects of this compound.

In Vitro RIPK1 Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of RIPK1.

Materials:

-

Recombinant human RIPK1 enzyme

-

This compound

-

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

-

ATP

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

ADP-Glo™ Kinase Assay kit

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant RIPK1 enzyme and the this compound dilutions.

-

Incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP).

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay for Necroptosis

This protocol is used to assess the protective effect of this compound against necroptosis induced in a cellular model.

Materials:

-

Human (e.g., HT-29) or mouse (e.g., L929) cell lines susceptible to necroptosis

-

Cell culture medium and supplements

-

This compound

-

Necroptosis-inducing agents: TNF-α, a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and z-VAD-fmk to the cell culture medium.

-

Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).

-

Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Calculate the EC50 value of this compound by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

TNF-induced Systemic Inflammatory Response Syndrome (SIRS) in Mice

This in vivo model is used to evaluate the therapeutic potential of this compound in a systemic inflammatory disease model.

Materials:

-

C57BL/6 mice

-

This compound

-

Recombinant mouse TNF-α

-

Vehicle control (e.g., saline or a specific formulation buffer)

-

ELISA kits for measuring inflammatory cytokines (e.g., IL-1β)

Procedure:

-

Acclimatize C57BL/6 mice to the experimental conditions.

-

Administer this compound (e.g., 1 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection.

-

After a short pre-treatment period (e.g., 30 minutes), induce SIRS by intravenous (i.v.) injection of a lethal dose of mouse TNF-α.

-

Monitor the survival and body temperature of the mice at regular intervals.

-

At a pre-determined time point (e.g., 2-4 hours post-TNF-α injection), collect blood samples for the measurement of serum cytokine levels using ELISA.

-

Tissues can also be collected for histological analysis to assess organ damage.

-

Analyze the data to determine the effect of this compound on survival, body temperature, and inflammatory markers.

Experimental Workflow for Evaluating this compound in a SIRS Model

The following diagram illustrates the logical flow of an in vivo experiment to assess the efficacy of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of RIPK1-mediated necroptosis in inflammatory diseases. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research with this compound in a broader range of inflammatory disease models will continue to elucidate the therapeutic potential of targeting RIPK1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of p68 (DDX5) in Cancer Metastasis: A Technical Guide for Researchers

An In-depth Examination of the DEAD-box RNA Helicase p68 (DDX5) as a Key Regulator and Therapeutic Target in Metastatic Disease

The DEAD-box RNA helicase p68, also known as DDX5, has emerged as a critical player in the complex process of cancer metastasis.[1][2] Initially identified for its role in RNA metabolism, a growing body of evidence now implicates p68 as a multifaceted regulator of signaling pathways that drive tumor progression, invasion, and the establishment of distant secondary tumors.[3][4] This technical guide provides a comprehensive overview of the core functions of p68 in metastasis, detailing key signaling pathways, experimental protocols for its investigation, and quantitative data from seminal research, tailored for researchers, scientists, and drug development professionals.

Core Concepts: p68 as a Nexus in Metastatic Signaling

p68 is an ATP-dependent RNA helicase that participates in virtually all aspects of RNA processing.[3] However, its role in cancer extends beyond this canonical function. It acts as a transcriptional co-activator for several key oncogenic transcription factors, thereby influencing the expression of genes pivotal for metastatic progression.[5] Overexpression of p68 has been documented in a wide array of human cancers, including those of the breast, colon, and lung, and frequently correlates with poor prognosis and advanced disease.[3]

The metastatic cascade is a multi-step process involving local invasion, intravasation, survival in the circulation, extravasation, and colonization at a distant site. p68 has been shown to influence several of these stages, primarily through its impact on the epithelial-mesenchymal transition (EMT), cell migration, and invasion.[3][4]

Key Signaling Pathways Modulated by p68 in Metastasis

The pro-metastatic functions of p68 are largely attributed to its integration into and modulation of key signaling networks. Two of the most well-characterized pathways are the Wnt/β-catenin and the Platelet-Derived Growth Factor (PDGF) signaling pathways.

The p68/β-Catenin Axis in EMT and Invasion

A central mechanism by which p68 promotes metastasis is through its interaction with β-catenin, a cornerstone of the Wnt signaling pathway.[6][7] In colon cancer, p68 and its homolog p72 form complexes with β-catenin, enhancing its transcriptional activity and promoting the expression of oncogenes such as c-Myc and cyclin D1.[5] This interaction is crucial for driving cell proliferation and tumor formation.[3]

Furthermore, the nuclear interaction between p68 and β-catenin is critical for the regulation of genes involved in EMT, a cellular program that endows epithelial cells with mesenchymal properties, including increased motility and invasiveness.[8] This process is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, like vimentin.[4]

PDGF Signaling and p68-Mediated Cell Migration

The PDGF signaling pathway is another critical network in which p68 plays a pro-metastatic role. In response to PDGF stimulation, p68 undergoes tyrosine phosphorylation, which is a key event in promoting EMT and cell migration. This phosphorylation event enhances the interaction of p68 with β-catenin, facilitating its nuclear translocation and subsequent activation of target genes that drive the metastatic phenotype. This highlights a crosstalk between PDGF and Wnt/β-catenin signaling, with p68 acting as a crucial intermediary.

Quantitative Data on the Role of p68 in Metastasis

The following tables summarize quantitative data from key studies investigating the impact of p68 on cancer cell metastasis.

| Cell Line | Treatment | Parameter Measured | Result | Reference |

| U87 (Glioma) | p68 siRNA knockdown | Cell Proliferation | ~40% decrease in proliferation compared to control. | [1] |

| LN-229 (Glioma) | p68 siRNA knockdown | Cell Proliferation | ~53% decrease in proliferation compared to control. | [1] |

| U87 (Glioma) | p68 siRNA knockdown | Cell Invasion | ~52% decrease in invasion compared to control. | [1] |

| LN-229 (Glioma) | p68 siRNA knockdown | Cell Invasion | ~39% decrease in invasion compared to control. | [1] |

| U87 (Glioma) | p68 siRNA knockdown | Cell Migration | ~55% decrease in migration compared to control. | [1] |

| LN-229 (Glioma) | p68 siRNA knockdown | Cell Migration | ~53% decrease in migration compared to control. | [1] |

| Cell Line | Treatment | Protein Analyzed | Change in Expression | Reference |

| Esophageal Squamous Carcinoma Cells | DDX5 downregulation | E-cadherin | Upregulated | [4] |

| Esophageal Squamous Carcinoma Cells | DDX5 downregulation | Vimentin | Downregulated | [4] |

| Esophageal Squamous Carcinoma Cells | DDX5 downregulation | Cyclin D1 | Downregulated | [4] |

| Esophageal Squamous Carcinoma Cells | DDX5 downregulation | CDK2 | Downregulated | [4] |

Experimental Protocols for Investigating p68 in Metastasis

Detailed methodologies are crucial for the accurate investigation of p68's role in cancer metastasis. Below are representative protocols for key experiments.

siRNA-Mediated Knockdown of p68 (DDX5)

This protocol describes the transient knockdown of p68 expression in cultured cancer cells using small interfering RNA (siRNA).

Materials:

-

Cancer cell line of interest (e.g., U87, LN-229, MCF-7)

-

Complete culture medium

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX Transfection Reagent

-

p68 (DDX5) siRNA and non-silencing control (NS) siRNA

-

6-well plates

Procedure:

-

Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Preparation:

-

For each well, dilute 50 pmol of siRNA (p68 or NS control) into 250 µL of Opti-MEM I Medium and mix gently.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I Medium, mix gently, and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.

-

-

Transfection: Add the siRNA-lipid complexes to the cells in each well.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.

-

Validation of Knockdown: Assess the efficiency of p68 knockdown by Western blotting or qRT-PCR.

Transwell Migration and Invasion Assays

These assays are used to quantify the migratory and invasive potential of cancer cells in vitro.

Materials:

-

Transwell inserts (8.0 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., 10% fetal bovine serum)

-

Cotton swabs

-

Methanol (B129727) for fixation

-

Crystal violet staining solution

Procedure:

-

Preparation of Inserts: For invasion assays, coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary. Rehydrate the inserts with serum-free medium.

-

Cell Seeding: Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each insert.[9]

-

Chemoattractant Addition: Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.[9]

-

Incubation: Incubate the plate at 37°C for a period appropriate for the cell type (typically 4-48 hours), allowing the cells to migrate or invade through the porous membrane.[10]

-

Removal of Non-Migrated/Invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.[10]

-

Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol for 10-20 minutes. Stain the cells with 0.1% crystal violet for 30 minutes.[11]

-

Quantification: Wash the inserts to remove excess stain. Elute the dye from the stained cells and measure the absorbance, or count the number of stained cells in several microscopic fields.

References

- 1. P68 RNA helicase promotes invasion of glioma cells through negatively regulating DUSP5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p68/DdX5 supports β-catenin & RNAP II during androgen receptor mediated transcription in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multi-talented DEAD-box proteins and potential tumor promoters: p68 RNA helicase (DDX5) and its paralog, p72 RNA helicase (DDX17) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DEAD-box RNA helicases with special reference to p68: Unwinding their biology, versatility, and therapeutic opportunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple functions of the DEAD-box RNA helicase, DDX5 (p68), make DDX5 a superior oncogenic biomarker and target for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The DEAD-box RNA helicase DDX5 (p68) and β-catenin: The crucial regulators of FOXM1 gene expression in arbitrating colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DDX5 (p68) orchestrates β-catenin, RelA and SP1 mediated MGMT gene expression in human colon cancer cells: Implication in TMZ chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. researchhub.com [researchhub.com]

The Impact of PK68 on TNF-Induced Systemic Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of PK68, a potent and selective type II inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in mitigating Tumor Necrosis Factor (TNF)-induced systemic inflammatory response syndrome (SIRS). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to TNF-Induced Systemic Inflammation and the Role of RIPK1

Tumor Necrosis Factor-α (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response.[1] However, excessive or dysregulated TNF-α production can lead to a life-threatening systemic inflammatory response syndrome (SIRS), characterized by a cytokine storm, widespread tissue damage, and organ failure.[2][3] RIPK1, a serine/threonine kinase, has emerged as a critical mediator in TNF signaling pathways that lead to inflammation and programmed cell death, including necroptosis.[4][5] Upon activation by the TNF receptor 1 (TNFR1), RIPK1's kinase activity can trigger a signaling cascade involving RIPK3 and mixed lineage kinase domain-like protein (MLKL), culminating in necroptotic cell death and the release of pro-inflammatory mediators.[4][6]

This compound is a novel, highly selective RIPK1 kinase inhibitor that has demonstrated significant efficacy in preclinical models of inflammatory disease.[7][8] By targeting RIPK1, this compound offers a promising therapeutic strategy to block the deleterious effects of excessive TNF-α signaling.

Quantitative Efficacy of this compound in a TNF-Induced SIRS Model

In a well-established mouse model of TNF-induced SIRS, this compound demonstrated a profound protective effect. The administration of this compound significantly improved survival rates, attenuated hypothermia, and reduced the systemic release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).

Table 1: Effect of this compound on Survival and Body Temperature in TNF-Induced SIRS

| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean Body Temperature Drop (°C) at 4h (± SD) |

| Vehicle | - | 0 | ~8.5 |

| PK6 | 30 | 100 | ~3.0 |

| This compound | 1 | 100 | ~2.5 |

Data extracted from a study where C57BL/6 mice (n=11 per group) were treated 15 minutes prior to intravenous injection of mouse TNF-α (6 µg per mouse).[9]

Table 2: Effect of this compound on Serum IL-1β Levels in TNF-Induced SIRS

| Treatment Group | Dose (mg/kg) | Serum IL-1β (pg/mL) (± SD) | P-value |

| Normal Control | - | ~50 | - |

| TNF-α + Vehicle | - | ~450 | - |

| TNF-α + this compound | 1 | ~150 | < 0.001 |

Data extracted from a study where C57BL/6 mice (n=5 per group) were sacrificed 4 hours after TNF-α administration.[9]

Experimental Protocols

In Vivo TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

This protocol outlines the methodology used to evaluate the efficacy of this compound in a murine model of TNF-induced SIRS.[9]

Animals:

-

Male C57BL/6 mice, 8-10 weeks old.

-

Animals are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

Reagents:

-

Recombinant mouse TNF-α (carrier-free)

-

This compound (dissolved in a vehicle solution, e.g., DMSO and PEG300)

-

Vehicle solution (e.g., DMSO and PEG300)

-

Sterile, pyrogen-free saline

Procedure:

-